2-(3-Chloro-propyl)-benzofuran
Description
2-(3-Chloro-propyl)-benzofuran is a benzofuran derivative characterized by a benzofuran core substituted at the 2-position with a 3-chloropropyl chain. Benzofurans are heterocyclic compounds featuring fused benzene and furan rings, which confer unique electronic and steric properties.
Properties
CAS No. |
372196-72-0 |
|---|---|
Molecular Formula |
C11H11ClO |
Molecular Weight |
194.66 g/mol |
IUPAC Name |
2-(3-chloropropyl)-1-benzofuran |
InChI |
InChI=1S/C11H11ClO/c12-7-3-5-10-8-9-4-1-2-6-11(9)13-10/h1-2,4,6,8H,3,5,7H2 |
InChI Key |
PWTSQAPPKBKBAV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)CCCCl |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogs
The compound can be compared to other benzofuran and furan derivatives with halogenated alkyl chains or substituents at analogous positions:
Key Observations :
- Substituent Position : Substituents at the 2-position (vs. 5-position in 5-APB) may alter electronic distribution in the benzofuran ring, affecting conjugation and stability .
- Functional Groups : Sulfonyl and amine substituents (e.g., in 5-APB or sulfonyl-benzofurans) introduce distinct pharmacological or physicochemical profiles compared to the neutral chloroalkyl chain .
Physical and Chemical Properties
- Solubility : The chloroalkyl chain increases lipophilicity compared to sulfonyl- or hydroxyl-substituted benzofurans, which exhibit higher solubility in polar solvents due to hydrogen bonding .
- Thermal Stability: Halogenated alkyl chains may enhance thermal stability relative to non-halogenated analogs, as seen in related furan derivatives .
- Reactivity : The chloro group’s electron-withdrawing nature could deactivate the benzofuran ring toward electrophilic substitution, contrasting with electron-donating groups (e.g., methyl in 5-methyl-furan derivatives) that increase reactivity .
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